

N-(4-Methoxyphenyl)-3-oxobutanamide chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-oxobutanamide

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An In-depth Technical Guide to **N-(4-Methoxyphenyl)-3-oxobutanamide**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(4-Methoxyphenyl)-3-oxobutanamide**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, structural analysis, and applications, grounding all claims in authoritative data.

Core Identity and Chemical Structure

N-(4-Methoxyphenyl)-3-oxobutanamide, also widely known by synonyms such as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide, is an organic compound with significant utility in synthetic chemistry.^{[1][2]} Its identity is cataloged under CAS Number 5437-98-9.^[1]

The molecule's architecture consists of a central butanamide backbone. A methoxy-substituted phenyl ring is attached to the amide nitrogen, while a ketone group is present at the C3 position of the butanoyl chain. This β -ketoamide functionality is the primary site of its chemical reactivity.

Molecular Formula: $C_{11}H_{13}NO_3$ ^[1]

Molecular Weight: 207.23 g/mol ^[1]

The structural formula can be represented by the SMILES string:

CC(=O)CC(=O)NC1=CC=C(C=C1)OC.[\[1\]](#)[\[3\]](#)

Caption: 2D representation of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. Key properties are summarized below.

Property	Value	Source
Appearance	White to off-white crystalline powder	[2]
Melting Point	115-118 °C	[2]
IUPAC Name	N-(4-methoxyphenyl)-3-oxobutanamide	[1]
XLogP3	1.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Solubility	Soluble in water	[2]

Synthesis Protocol and Rationale

The synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide** is typically achieved via the N-acetoacetylation of p-anisidine (4-methoxyaniline). The choice of acetoacetylating agent is critical; diketene is highly effective due to its reactivity, while ethyl acetoacetate is a common alternative that proceeds via a condensation reaction with the elimination of ethanol.

Causality of Experimental Choice: The reaction leverages the nucleophilic character of the primary amine on p-anisidine, which readily attacks the highly electrophilic carbonyl carbon of the β -lactone ring in diketene. This mechanism is efficient and generally proceeds to high yield at moderate temperatures without the need for a catalyst.

Experimental Protocol: Synthesis via Diketene

- **Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1.0 equivalent) in a suitable inert solvent such as toluene or ethyl acetate.
- **Reaction Initiation:** Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, the product often precipitates from the solution. If not, cool the mixture again to induce crystallization. Collect the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold solvent to remove unreacted starting material. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain high-purity **N-(4-Methoxyphenyl)-3-oxobutanamide**.
- **Validation:** Dry the final product under vacuum and confirm its identity and purity via melting point analysis and spectroscopic methods (NMR, IR).



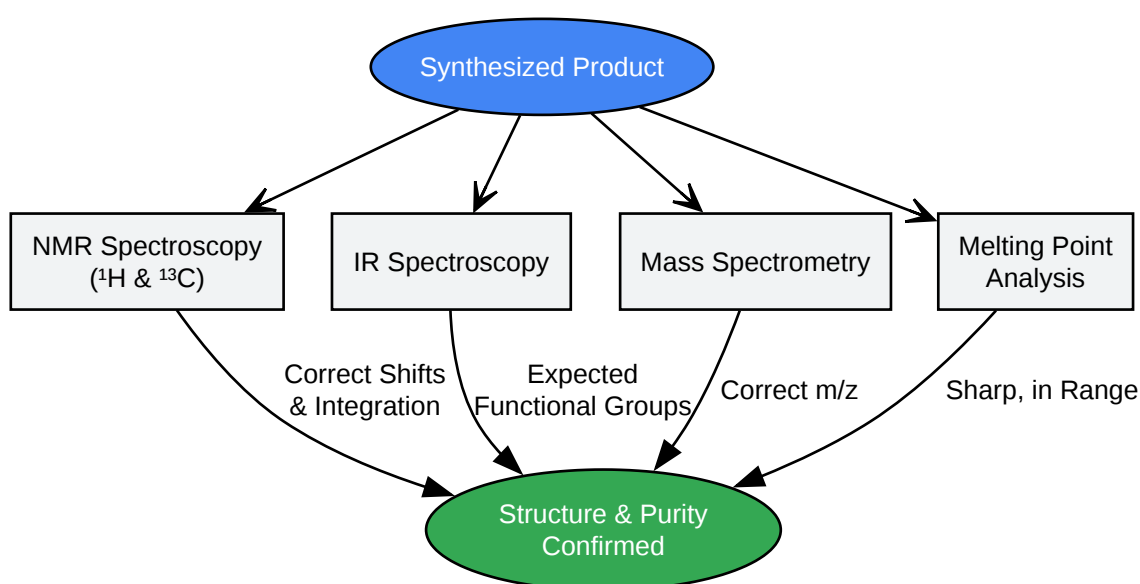
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Caption: General workflow for the synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, ^1H and ^{13}C NMR provide detailed information about the chemical environment of atoms.[2]
 - ^1H NMR: Expected signals include distinct doublets in the aromatic region (6.8-7.5 ppm) for the methoxyphenyl protons, a singlet around 3.8 ppm for the methoxy group ($-\text{OCH}_3$), a singlet for the active methylene protons ($-\text{COCH}_2\text{CO}-$), and a singlet for the terminal methyl group ($-\text{COCH}_3$). The amide proton ($-\text{NH}-$) will appear as a broad singlet.
 - ^{13}C NMR: Will show characteristic peaks for the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons.
- Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected absorptions include N-H stretching (around 3300 cm^{-1}), C=O stretching for the amide and ketone ($1650\text{-}1720\text{ cm}^{-1}$), and C-O stretching for the methoxy group.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to 207.23 m/z . [1]



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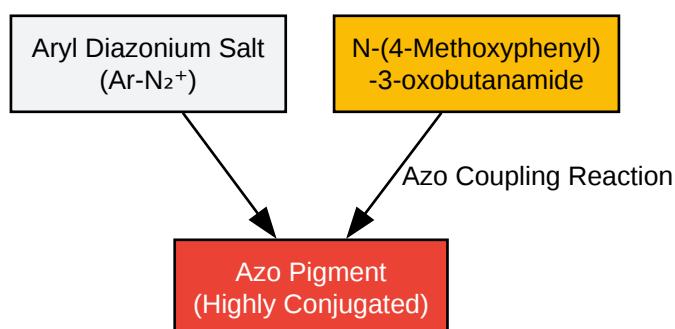
Caption: Workflow for the comprehensive structural validation of the final product.

Applications in Industry and Research

While seemingly a simple molecule, **N-(4-Methoxyphenyl)-3-oxobutanamide** is a valuable precursor with applications spanning multiple sectors.

Intermediate for Dyes and Pigments

The primary industrial application is as a coupling component in the synthesis of azo dyes.[2][4] The active methylene group (the $-\text{CH}_2-$ between the two carbonyls) is readily deprotonated and can react with diazonium salts in an azo coupling reaction. This leads to the formation of highly conjugated systems responsible for vibrant colors, particularly yellows and oranges used in textiles, paints, and plastics.[5]



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Caption: Role as a key intermediate in the synthesis of azo dyes.

Scaffold in Medicinal Chemistry and Drug Development

For drug development professionals, the N-aryl- β -ketoamide scaffold is of significant interest. While specific biological activity for **N-(4-Methoxyphenyl)-3-oxobutanamide** itself is not widely documented, closely related 4-oxobutanamide derivatives have shown promise in several therapeutic areas.

- **Antitumor Activity:** Studies on novel 4-oxobutanamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The core structure serves as a versatile starting point for synthesizing more complex molecules that can interact with biological targets.

- **Antimicrobial Potential:** The 3-oxobutanamide structure is a known scaffold for synthesizing heterocyclic compounds that may possess antibacterial and antifungal properties.^[6] The methoxyphenyl moiety can be further functionalized to modulate activity and pharmacokinetic properties.

Its structural similarity to intermediates in the biotransformation of analgesics like buccetin also suggests its relevance in metabolic studies.^[7] Researchers can use this compound as a building block to explore structure-activity relationships (SAR) for developing new therapeutic agents.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

- **Hazards Identification:** **N-(4-Methoxyphenyl)-3-oxobutanamide** is classified as an irritant. It is known to cause skin irritation and serious eye irritation.^{[1][8]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[8]
- **Handling:** Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.^[8]
- **Storage:** Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.^[8]
- **Spill Response:** In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.^[8]

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- To cite this document: BenchChem. [N-(4-Methoxyphenyl)-3-oxobutanamide chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-chemical-structure-and-formula]

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